molecular formula C18H15N3O4 B12185657 N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide

N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide

Cat. No.: B12185657
M. Wt: 337.3 g/mol
InChI Key: LWNLHHGJSZKYJR-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the carbamoyl, hydroxy, and methoxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline-3-carboxaldehyde derivative, while reduction of the carbamoyl group can produce an amine-substituted quinoline.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Another compound with a carbamoylphenyl group, but with different functional groups on the core structure.

    N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Similar in structure but with a cyano group instead of a carbamoyl group.

Uniqueness

N-(2-carbamoylphenyl)-4-hydroxy-6-methoxyquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups on the quinoline core enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-25-10-6-7-14-12(8-10)16(22)13(9-20-14)18(24)21-15-5-3-2-4-11(15)17(19)23/h2-9H,1H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

LWNLHHGJSZKYJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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